Anti-PIKFyve
Description
Significance of Phosphoinositide Kinase PIKFyve in Eukaryotic Cells
Phosphoinositide kinase, FYVE-type zinc finger containing (PIKFyve), is a crucial lipid kinase that plays a central role in maintaining cellular homeostasis. patsnap.comwikipedia.org Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). wikipedia.orgmolbiolcell.org This enzymatic activity is fundamental for a variety of cellular functions, including:
Autophagy: The process of autophagy, where cells degrade and recycle their own components, is intricately linked to PIKFyve activity. patsnap.comacs.org Inhibition of PIKFyve disrupts autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo. haematologica.orgbiologists.com
Lysosomal Function: PIKFyve is critical for lysosomal homeostasis, including the regulation of lysosome size, pH, and ion balance. nih.govechelon-inc.com Its inhibition leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles. wikipedia.orgnih.govbiologists.com
Cellular Signaling and Transcription: PIKFyve influences cellular signaling pathways and the regulation of transcription factors. For instance, it has been shown to regulate the master regulator of lysosomal biogenesis and autophagy, Transcription factor EB (TFEB). nih.gov
The indispensable nature of PIKFyve is underscored by the fact that its complete genetic disruption in mice is lethal during early embryonic development. wikipedia.org
Rationale for Targeting PIKFyve: Academic Research Context
The central role of PIKFyve in fundamental cellular processes has made it a compelling target for academic research. By specifically inhibiting its activity, scientists can probe the downstream consequences and gain a deeper understanding of the pathways it governs. The primary reasons for targeting PIKFyve in a research context include:
Dissecting Endolysosomal Biology: The dramatic and consistent phenotype of enlarged vacuoles and disrupted endosomal trafficking upon PIKFyve inhibition provides a clear and observable outcome to study the mechanics of this system. nih.govresearchgate.net Researchers can investigate the precise roles of PtdIns(3,5)P2 in membrane fission and fusion events. nih.gov
Investigating Autophagy Mechanisms: Given the crucial role of PIKFyve in autophagy, its inhibition allows for the detailed study of autophagic flux and the consequences of its disruption. haematologica.orgpnas.org This is particularly relevant in the context of diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. patsnap.com
Exploring Pathogen Entry and Replication: Some viruses and bacteria exploit the host cell's endosomal pathways for entry and replication. patsnap.comwikipedia.org Inhibiting PIKFyve can disrupt these pathways, providing insights into host-pathogen interactions and potential antiviral strategies. patsnap.compnas.orgnih.gov
Understanding Cellular Metabolism: Recent research has highlighted the role of PIKFyve in cellular metabolism, including nutrient recovery from engulfed materials and lipid homeostasis. nih.govnih.gov Targeting PIKFyve allows for the investigation of these metabolic pathways and their connection to cell growth and survival. nih.govbioworld.com
Overview of Anti-PIKFyve as a Research Tool and Molecular Probe
"this compound" refers to a class of small molecule inhibitors that specifically target the kinase activity of PIKFyve. researchgate.net These compounds have become invaluable tools in cellular biology research, acting as molecular probes to acutely and reversibly perturb PIKFyve function.
The use of these inhibitors offers several advantages over genetic methods like siRNA, as they allow for precise temporal control of inhibition. researchgate.net This enables researchers to study the immediate effects of blocking PIKFyve activity and to distinguish them from longer-term adaptive responses.
The hallmark cellular response to this compound treatment is the formation of large cytoplasmic vacuoles, a phenotype directly linked to the disruption of endolysosomal function. wikipedia.orgresearchgate.net This characteristic effect serves as a reliable indicator of target engagement and allows for the systematic study of the consequences of PIKFyve inhibition.
Several distinct chemical families of PIKFyve inhibitors have been developed and characterized, each with varying potencies and specificities. pnas.orgmedchemexpress.com These tools have been instrumental in confirming that the observed cellular effects are indeed due to the inhibition of PIKFyve. researchgate.net
| Selected PIKFyve Inhibitors and their Research Applications | Description | Primary Research Application | Key Findings from Inhibition |
| Apilimod (B1663032) (STA-5326) | A potent and selective PIKFyve inhibitor. acs.orgmdpi.com | Investigating endosomal trafficking, autophagy, and viral entry. pnas.orgpnas.orgmdpi.com | Inhibition disrupts autophagic flux, blocks viral entry, and alters immune cell function. pnas.orgpnas.orgmdpi.com |
| YM201636 | A potent and selective inhibitor of PIKFyve. elifesciences.orgmedchemexpress.com | Studying endosomal sorting and retroviral replication. elifesciences.orgmedchemexpress.com | Inhibition leads to the accumulation of late endosomes and blocks retroviral exit. medchemexpress.com |
| Vacuolin-1 | A cell-permeable inhibitor that induces vacuole formation. pnas.orgmedchemexpress.com | Probing lysosomal exocytosis and late-stage autophagy. medchemexpress.com | Blocks Ca2+-dependent lysosomal exocytosis and impairs lysosomal maturation. medchemexpress.com |
| WX8 Family | A family of chemical analogs that are highly specific PIKFYVE inhibitors. researchgate.nettandfonline.com | Disrupting lysosome homeostasis and investigating autophagy-dependent cancer cells. tandfonline.comnih.gov | Prevents lysosome fission and fusion with autophagosomes, leading to cell death in autophagy-dependent cancers. tandfonline.comnih.gov |
| ESK981 | A PIKFyve inhibitor in clinical development for cancer therapy. pnas.orgbioworld.com | Evaluating the role of PIKFyve in cancer immunology and metabolism. pnas.orgdrugtargetreview.com | Upregulates surface expression of MHC class I on cancer cells, enhancing immunotherapy responses. pnas.org |
These molecular probes have been pivotal in elucidating the multifaceted roles of PIKFyve in cellular biology, from the fundamental processes of membrane trafficking and autophagy to its involvement in complex physiological and pathological conditions.
Properties
Origin of Product |
United States |
|---|
Molecular Mechanisms of Anti Pikfyve Action
Biochemical Characterization of PIKFyve Inhibition
The biochemical interaction between Anti-PIKFyve compounds and the PIKFyve enzyme has been elucidated through various in vitro and cellular studies. These investigations have defined the potency, selectivity, and nature of the inhibition.
Enzyme Kinetic Studies of this compound
Enzyme kinetic studies have been fundamental in quantifying the inhibitory potency of various this compound compounds. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these studies. For instance, the well-characterized inhibitor YM201636 demonstrates a potent in vitro IC50 value of 33 nM against PIKFyve. nih.gov Another widely used inhibitor, apilimod (B1663032), also shows high potency with an IC50 of 14 nM in in vitro kinase assays. aai.org
More recent developments include proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of PIKFyve. One such degrader, PIK5-12d, potently induces PIKFyve degradation with a half-maximal degradation concentration (DC50) of 1.48 nM in VCaP prostate cancer cells. acs.org The kinetics of this degradation are rapid, with a half-life (t1/2) for the PIKFyve protein of just 1.5 hours upon treatment with 100 nM of PIK5-12d. acs.org
Unexpectedly, some compounds developed for other targets have been found to inhibit PIKfyve. The p38 MAPK inhibitors SB203580 and SB202190 were found to directly inhibit PIKfyve with IC50 values of 433 nM and 355 nM, respectively. biorxiv.org
Table 1: Inhibitory and Degradative Potency of Selected this compound Compounds This table summarizes the potency of various chemical compounds against the PIKFyve kinase, as determined by in vitro and cellular assays.
| Compound | Type | Parameter | Value | Cell/System | Reference |
|---|---|---|---|---|---|
| YM201636 | Inhibitor | IC50 | 33 nM | In vitro | nih.gov |
| Apilimod | Inhibitor | IC50 | 14 nM | In vitro | aai.org |
| PIK5-12d | Degrader | DC50 | 1.48 nM | VCaP cells | acs.org |
| PIK5-12d | Degrader | Dmax | 97.9% | VCaP cells | acs.org |
| PIK5-12d | Degrader | t1/2 | 1.5 h | VCaP cells | acs.org |
| SB203580 | Inhibitor | IC50 | 433 nM | In vitro | biorxiv.org |
Specificity and Selectivity Profiling against Lipid Kinases
The therapeutic and research utility of this compound compounds is heavily dependent on their specificity for PIKFyve over other lipid kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks). High selectivity ensures that observed cellular effects are directly attributable to the inhibition of PIKFyve.
YM201636 has demonstrated significant selectivity; its IC50 for the class I PI3K p110α is nearly 100-fold higher than for PIKFyve. nih.gov Similarly, apilimod is reported to be a highly selective inhibitor, showing no activity against other lipid kinases in profiling screens. aai.org The specificity of another inhibitor, APY0201, was demonstrated against a panel of kinases, G-protein-coupled receptors, and ion channels, where it showed superior selectivity even over apilimod. haematologica.org The degrader PIK5-12d is also noted for its selectivity for PIKFyve over other lipid kinases. acs.org Global proteomic analysis revealed that PIK5-12d is a very specific degrader, with only PIKFyve and two other proteins being significantly downregulated out of over 7,500 proteins detected. acs.org
This high degree of selectivity is crucial for dissecting the specific roles of PIKFyve from the broader functions of the PI3K signaling network.
Structural Basis of this compound-PIKFyve Interaction Research
Understanding the structural basis of inhibitor binding is key to rational drug design. While specific co-crystal structures of inhibitors bound to PIKFyve are not extensively detailed in the available literature, insights can be drawn from the broader family of kinase inhibitors and the structure of the PIKFyve complex itself. Many ATP-competitive kinase inhibitors, including some targeting the related PI3K family, utilize a morpholine (B109124) ring that forms a critical hydrogen bond with the kinase hinge region, a mechanism that is likely relevant for some PIKFyve inhibitors. researchgate.net
Research into the PIKFyve holo-complex, which includes the scaffolding protein VAC14 and the phosphatase FIG4, has provided significant insights into its regulation. nih.govwikipedia.org Structural analyses indicate that within this complex, the PIKFyve kinase domain is conformationally restrained, preventing its access to membrane-bound substrates. nih.govresearchgate.net This suggests that PIKFyve activation requires a significant structural rearrangement. nih.gov Furthermore, PIKFyve can inhibit its own lipid kinase activity via autophosphorylation, a process that is reversed by the protein phosphatase activity of FIG4. nih.govnih.gov This complex interplay suggests that inhibitors could function not only by direct competition at the active site but potentially by stabilizing the inhibited conformation of the enzyme.
Impact on PI(3,5)P2 Homeostasis and Cellular Lipid Metabolism
The primary molecular consequence of this compound action is the profound disruption of phosphoinositide homeostasis, centered on the lipid messenger phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).
Modulation of PI(3,5)P2 Synthesis and Degradation Pathways
PIKFyve is the sole enzyme responsible for synthesizing PI(3,5)P2 by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P). nih.govresearchgate.net Therefore, the most direct and immediate effect of this compound compounds is the blockade of PI(3,5)P2 production. nih.govembopress.org Cellular studies using inhibitors like apilimod or YM201636 confirm a rapid, dose-dependent decrease in cellular PI(3,5)P2 levels within minutes to hours of treatment. elifesciences.orgnih.gov
The homeostasis of PI(3,5)P2 is tightly controlled by the balance between the synthetic activity of PIKFyve and the degradative activity of the 5-phosphatase FIG4. nih.gov These two enzymes with opposing functions exist within the same protein complex, allowing for precise regulation of PI(3,5)P2 levels. wikipedia.orgnih.gov By inhibiting PIKFyve's kinase activity, this compound compounds shift this balance, leading to a net depletion of the PI(3,5)P2 pool.
Consequences for Other Phosphoinositide Pools
The inhibition of PIKFyve creates significant ripples throughout the phosphoinositide network, altering the levels of both its substrate and downstream products.
Phosphatidylinositol 3-phosphate (PI(3)P): As the direct substrate for PIKFyve, blocking its consumption leads to a marked accumulation of PI(3)P. nih.govahajournals.org Treatment with apilimod, for example, results in a clear increase in the cellular PI(3)P pool, demonstrating the effective inhibition of its conversion to PI(3,5)P2. nih.gov
Phosphatidylinositol 5-phosphate (PI(5)P): PIKFyve is also responsible for generating the vast majority of the cellular PI(5)P pool. nih.govmolbiolcell.org This is thought to occur primarily through the dephosphorylation of PI(3,5)P2 at the 3-position, though direct synthesis from phosphatidylinositol may also occur. nih.gov Consequently, inhibition of PIKFyve with compounds like YM201636 or STA 5326 leads to a significant decrease in cellular PI(5)P levels. ahajournals.orgphysiology.org Interestingly, some studies suggest that at low doses, YM201636 is more potent at inhibiting PI(5)P production than PI(3,5)P2 production, allowing for the functional dissociation of these two lipid messengers in research settings. physiology.org
Other Phosphoinositides: The effects on other phosphoinositide pools are generally less direct. Studies with YM201636 showed that at concentrations that deplete PI(3,5)P2 by 80%, other phosphoinositides, including the critical signaling lipid PI(3,4,5)P3, remained largely unaltered. embopress.org A modest decrease in PI(4,5)P2 was observed, which was considered an indirect consequence of PIKFyve inhibition. embopress.org However, in certain cellular contexts, particularly those deficient in the PIP5K1C kinase, the inhibition of both PIKFyve and the related kinase PIP4K2C can lead to a significant decrease in PI(4,5)P2 levels. nih.govnih.gov
Table 2: Effect of PIKFyve Inhibition on Cellular Phosphoinositide Pools This table outlines the observed changes in the levels of various phosphoinositide species following treatment with this compound compounds.
| Phosphoinositide | Role Relative to PIKFyve | Effect of PIKFyve Inhibition | Reference |
|---|---|---|---|
| PI(3,5)P2 | Direct Product | ↓↓ (Strongly Decreased) | embopress.orgnih.govahajournals.org |
| PI(5)P | Downstream Product | ↓↓ (Strongly Decreased) | nih.govahajournals.orgmolbiolcell.org |
| PI(3)P | Substrate | ↑↑ (Strongly Increased) | nih.govahajournals.org |
| PI(4,5)P2 | Other Pool | ~ (Largely Unaltered or Modest Decrease) | embopress.orgnih.gov |
Cellular and Subcellular Consequences of Pikfyve Inhibition by Anti Pikfyve
Regulation of Endolysosomal System Dynamics
The endolysosomal system, a network of endosomes and lysosomes, is central to the sorting, processing, and degradation of extracellular and intracellular materials. PIKFyve is a master regulator of this system, and its inhibition leads to profound morphological and functional changes. nih.govnih.gov
Effects on Endosome Maturation and Trafficking
PIKFyve inhibition significantly hinders the maturation of endosomes. nih.gov Normally, early endosomes mature into late endosomes, a process that involves changes in protein and lipid composition. Studies using PIKFyve inhibitors like YM201636 have shown that this process is disrupted. plos.org For instance, in macrophage-like cells, inhibition of PIKFyve leads to an accumulation of the early endosome marker EEA1 on vesicles containing endocytosed material, while the acquisition of the late endosome marker LAMP1 is diminished. plos.org This indicates a stall in the transition from early to late endosomes.
This disruption in maturation has a cascading effect on intracellular trafficking. The transport of molecules from endosomes to the trans-Golgi network (TGN) is delayed. nih.gov Similarly, the trafficking of certain receptors, like the epidermal growth factor receptor (EGFR), to lysosomes for degradation is profoundly blocked, leading to their entrapment within swollen endosomal compartments. nih.gov
Table 1: Effects of PIKFyve Inhibition on Endosome Maturation Markers
| Marker | Cellular Location | Effect of PIKFyve Inhibition | Reference |
|---|---|---|---|
| EEA1 | Early Endosomes | Increased co-localization with endocytosed cargo | plos.org |
| LAMP1 | Late Endosomes/Lysosomes | Decreased acquisition by endosomes | nih.govplos.org |
| CI-M6PR | Cycles between TGN and Endosomes | Accumulation in dispersed punctae | nih.gov |
| TGN-46 | Cycles between TGN and Endosomes | Accumulation in dispersed punctae | nih.gov |
Lysosomal Biogenesis and Acidification Perturbations
The consequences of PIKFyve inhibition extend to the biogenesis and function of lysosomes. Paradoxically, inhibiting PIKFyve can lead to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govhaematologica.orgbiorxiv.org This results in an increased expression of lysosomal genes. nih.gov However, this increase in gene expression does not always translate to a corresponding increase in functional lysosomal proteins during acute inhibition. nih.gov
While some studies suggest that PIKFyve inhibition does not alter lysosomal acidity, others indicate a disruption. haematologica.orgnih.gov For example, one study proposed that PIKFyve inhibition disrupts lysosomal function through a decrease in the maturation of proteases and a less acidic pH. haematologica.org Another line of research suggests that the apparent vacuolation is due to the accumulation of ammonium (B1175870) ions within endosomes and lysosomes, which would imply a retained acidic environment necessary to trap the protonated ammonia (B1221849) (NH4+). biologists.comresearchgate.net This accumulation leads to osmotic swelling. biologists.comresearchgate.net
Vacuolation Phenotypes and Their Molecular Underpinnings
A hallmark cellular phenotype of PIKFyve inhibition is the formation of large cytoplasmic vacuoles. plos.orgnih.govmdpi.com These are not newly formed organelles but are derived from the swelling and coalescence of existing late endosomes and lysosomes. nih.govbiologists.com
The molecular mechanism behind this dramatic vacuolation is primarily attributed to a defect in lysosome fission. biorxiv.orgmdpi.com PIKFyve activity is essential for the reformation of lysosomes from hybrid endolysosomes. nih.gov When PIKFyve is inhibited, lysosomes can still fuse with each other and with endosomes, but they cannot divide and recycle, leading to fewer, massively enlarged organelles. nih.govmdpi.com This imbalance between fusion and fission is a key driver of the vacuolation phenotype. nih.gov Furthermore, the accumulation of ammonium ions, as mentioned earlier, contributes significantly to the osmotic swelling of these vacuoles. biologists.comresearchgate.net
Table 2: Molecular Basis of Vacuolation Induced by PIKFyve Inhibition
| Cellular Process | Consequence of PIKFyve Inhibition | Molecular Detail | Reference |
|---|---|---|---|
| Lysosome Fission/Reformation | Impaired | Inability to reform terminal lysosomes from endolysosomes | nih.govbiorxiv.orgmdpi.com |
| Lysosome Fusion | Unaffected (Homotypic) | Lysosomes continue to fuse with each other | nih.govmdpi.com |
| Ion Homeostasis | Disrupted | Accumulation of ammonium ions (NH4+) in acidic vesicles | biologists.comresearchgate.net |
| Osmotic Pressure | Increased | Influx of water into lysosomes/endosomes | biologists.combiorxiv.org |
Modulation of Autophagy and Lysophagy Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. PIKFyve inhibition profoundly disrupts this pathway.
Impairment of Autophagosome-Lysosome Fusion
A critical step in autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs. biologists.com Multiple studies have demonstrated that PIKFyve inhibitors block this fusion step. mdpi.comaacrjournals.orgtandfonline.com This leads to an accumulation of autophagosomes that cannot be cleared. nih.gov While the machinery for homotypic lysosome fusion remains intact under PIKFyve inhibition, the heterotypic fusion between lysosomes and autophagosomes is specifically prevented. nih.govtandfonline.com
This blockade is a direct consequence of the dysfunctional lysosomes. The enlarged and improperly matured lysosomes are refractory to fusion with autophagosomes. nih.gov This results in a bottleneck in the autophagy process, preventing the final degradation step.
Consequences for Autophagic Flux
Table 3: Impact of PIKFyve Inhibition on Autophagy
| Autophagic Process | Effect of PIKFyve Inhibition | Key Findings | Reference |
|---|---|---|---|
| Autophagosome-Lysosome Fusion | Blocked | Prevents formation of autolysosomes | nih.govmdpi.comtandfonline.com |
| Autophagic Flux | Decreased | Accumulation of autophagosome markers (LC3-II, p62) | biologists.comaacrjournals.orgresearchgate.netacs.org |
| Autophagosome Accumulation | Increased | Autophagosomes are formed but not degraded | nih.govnih.gov |
| Secretory Autophagy | Induced | Cells may expel autophagic content via exosomes | nih.gov |
Role in Mitophagy and Pexophagy Regulation
PIKFyve is a crucial regulator of autophagy, a cellular process for degrading and recycling cellular components. Its inhibition significantly impairs autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes. rupress.org This impairment has direct consequences for selective forms of autophagy, including mitophagy (the degradation of mitochondria) and pexophagy (the degradation of peroxisomes).
Inhibition of PIKFyve leads to the accumulation of autophagosomes, indicating a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. nih.govbiorxiv.org This fusion is essential for the degradation of the cargo within the autophagosome. Since both mitophagy and pexophagy rely on the core autophagic machinery to deliver damaged or superfluous organelles to the lysosome for degradation, the disruption of this final step effectively halts these selective processes. molbiolcell.orggoogle.com
Research has identified PIKFyve as a common activator in various forms of autophagy, including pexophagy. nih.gov Its role is considered critical for the lysosomal function within the autophagy pathway, a requirement shared by both bulk and selective autophagy. nih.gov Therefore, by compromising lysosomal function, Anti-PIKFyve compounds indirectly but effectively inhibit the cell's ability to clear damaged mitochondria and peroxisomes, which can contribute to cellular stress and dysfunction.
| Process | Effect of this compound (PIKFyve Inhibition) | Key Research Findings |
| Mitophagy | Inhibition | Impaired autophagic flux prevents the fusion of mitochondria-containing autophagosomes with lysosomes. nih.govgoogle.com |
| Pexophagy | Inhibition | PIKFyve is an activator of pexophagy; its inhibition disrupts the degradation of peroxisomes by interfering with lysosomal function. molbiolcell.orgnih.gov |
Impact on Membrane Remodeling and Organelle Architecture
The consequences of PIKFyve inhibition extend to the intricate network of cellular membranes, leading to significant alterations in their dynamics and the architecture of various organelles.
PIKFyve plays a vital role in endosomal trafficking, a process intrinsically linked to the plasma membrane. nih.gov Inhibition of PIKFyve disrupts the normal flow of endocytic cargo. While not directly halting the initial uptake from the plasma membrane, it severely affects the maturation and sorting of endosomes. researchgate.net This disruption can indirectly influence plasma membrane composition by altering the recycling of receptors and other membrane components back to the cell surface. mdpi.com A hallmark of PIKFyve inhibition is the formation of large cytoplasmic vacuoles, which are swollen endosomal compartments, highlighting a severe defect in endosome resolution. rupress.orggoogle.com
Phagocytosis and macropinocytosis are specialized forms of endocytosis responsible for the uptake of large particles and bulk extracellular fluid, respectively. PIKFyve activity is essential for the proper maturation of both phagosomes and macropinosomes.
In the context of phagocytosis, inhibition of PIKFyve hinders the maturation of phagosomes into degradative phagolysosomes. royalsocietypublishing.orgmolbiolcell.org This is characterized by a delayed acquisition of lysosomal markers, such as LAMP1 and cathepsin D, and a reduced degradative capacity. royalsocietypublishing.org Similarly, in macropinocytosis, while the initial formation of macropinosomes may proceed, their subsequent fusion with lysosomes and shrinkage are impaired upon PIKFyve inhibition. nih.govbiorxiv.orgresearchgate.net This blockage prevents the cell from effectively processing the internalized fluid and its contents.
| Process | Effect of this compound (PIKFyve Inhibition) | Key Research Findings |
| Phagosome Maturation | Impaired | Reduced acquisition of lysosomal proteins (LAMP1, cathepsin D) and decreased degradative capacity. royalsocietypublishing.orgmolbiolcell.org |
| Macropinosome Maturation | Blocked | Prevents the fusion of macropinosomes with late endosomes/lysosomes and subsequent shrinkage. nih.govbiorxiv.org |
The influence of PIKFyve on the Golgi apparatus and the endoplasmic reticulum (ER) is primarily indirect, stemming from its central role in the endo-lysosomal system. rupress.org PIKFyve has been implicated in the retrieval of certain cargoes from endosomes back to the trans-Golgi network (TGN). google.comresearchgate.net Inhibition of PIKFyve disrupts this retrograde trafficking pathway, leading to the mislocalization of proteins that normally cycle between the endosomes and the TGN. nih.gov Furthermore, some studies suggest that the vacuoles formed upon PIKFyve inhibition may derive in part from the fusion of ER/Golgi-derived membrane vesicles with late endosomes and lysosomes, indicating a disruption in the normal trafficking routes between these compartments.
Phagocytosis and Macropinocytosis Mechanisms
Influence on Intracellular Signaling Cascades
PIKFyve's role extends beyond membrane trafficking, as it also modulates key intracellular signaling pathways, most notably the mTOR cascade.
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The relationship between PIKFyve and mTOR signaling is complex and appears to be context-dependent.
Several studies indicate that PIKFyve activity is intertwined with mTOR complex 1 (mTORC1) signaling. Under certain conditions, PIKFyve inhibition can lead to a reduction in the phosphorylation of mTORC1 substrates. rupress.org However, in other cellular contexts, the activity of mTORC1 towards some of its major targets, like S6K1 and 4E-BP1, remains largely unaffected by PIKFyve inhibitors. molbiolcell.orgnih.gov
A critical aspect of this cross-talk involves the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov In nutrient-rich conditions, mTORC1 phosphorylates TFEB, retaining it in the cytoplasm and keeping it inactive. nih.gov Inhibition of PIKFyve has been shown to cause the dephosphorylation and nuclear translocation of TFEB, even in the presence of nutrients. nih.govnih.gov This suggests that PIKFyve is necessary for mTORC1 to effectively phosphorylate TFEB on the lysosomal surface. molbiolcell.org By impeding the interaction between mTORC1 and TFEB, this compound compounds can lead to the activation of TFEB, which in turn upregulates the expression of lysosomal and autophagic genes. molbiolcell.orgnih.gov This creates a complex feedback loop, as the cell attempts to compensate for the lysosomal dysfunction induced by the inhibitor.
| Signaling Component | Effect of this compound (PIKFyve Inhibition) | Key Research Findings |
| mTORC1 Signaling | Context-dependent modulation | Can reduce phosphorylation of some mTORC1 substrates, but others remain unaffected. rupress.orgmolbiolcell.orgnih.gov |
| TFEB Activation | Promotes nuclear translocation | Impedes mTORC1-dependent phosphorylation of TFEB, leading to its activation and movement to the nucleus. nih.govmolbiolcell.orgnih.gov |
Regulation of Protein Kinase Activity
Inhibition of the lipid kinase PIKFyve by compounds generically referred to as this compound initiates a cascade of cellular changes that extend beyond simple disruption of phosphoinositide metabolism, significantly impacting the activity of various protein kinases. This regulation is complex, involving feedback loops and crosstalk between different signaling pathways. PIKFyve itself possesses protein kinase activity, capable of autophosphorylation which in turn inhibits its own lipid kinase function, highlighting a layer of self-regulation. nih.govechelon-inc.com The intervention with an this compound agent disrupts this delicate balance, leading to widespread consequences on cellular signaling networks.
One of the most significant consequences of PIKFyve inhibition is the modulation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. mdpi.com PIKFyve is understood to be an activator of mTORC1 signaling. rupress.org Specifically, it positively regulates the mTORC1-dependent phosphorylation of Transcription factor EB (TFEB), a primary regulator of lysosomal biogenesis and autophagy. nih.gov When PIKFyve is inhibited, TFEB is dephosphorylated by protein phosphatase 2A, allowing it to translocate to the nucleus and activate its transcriptional program. nih.gov However, the effect on mTORC1 appears to be context-dependent, as some studies report that inhibiting PIKFyve with agents like apilimod (B1663032) does not affect the global phosphorylation of other key mTORC1 substrates such as S6K1 and 4E-BP1. molbiolcell.org This suggests that PIKFyve's influence may be compartmentalized, perhaps specifically affecting a lysosomal population of mTORC1. molbiolcell.org
Furthermore, cells exhibit adaptive responses to PIKFyve inhibition, notably through the activation of the p38 MAPK stress response pathway . aacrjournals.org Analysis of cells resistant to PIKFyve inhibitors revealed significantly higher levels of cellular p38MAPK protein and phosphorylation. aacrjournals.org This activation appears to be a compensatory mechanism to maintain lysosome function during the stress induced by PIKFyve inhibition. aacrjournals.org The functional cooperation between the PIKFyve and p38MAPK pathways is crucial for regulating lysosomal homeostasis, particularly in cancer cells. aacrjournals.org
The activity of PIKFyve is also regulated by other kinases, creating a signaling nexus. Protein Kinase B (PKB) , also known as Akt, phosphorylates PIKFyve on serine 318 in response to insulin (B600854). This phosphorylation event stimulates PIKFyve's lipid kinase activity, providing a mechanism that links signaling at the plasma membrane (via insulin receptor activation of the PI3K-PKB pathway) to the regulation of phosphoinositide levels on intracellular membranes.
In the context of the immune system, particularly during the differentiation of Th17 cells, PIKFyve inhibition with apilimod was shown to reduce the phosphorylation of numerous sites, overlapping significantly with those affected by the mTORC1 inhibitor rapamycin. rupress.org This demonstrates that PIKFyve and its product, PtdIns(3,5)P2, contribute significantly to the signaling cascades required for Th17 differentiation, partly through the activation of mTORC1. rupress.org
| Protein Kinase | Effect of PIKFyve Inhibition | Key Findings | References |
|---|---|---|---|
| mTORC1 | Modulated/Inhibited | Inhibition of PIKFyve leads to dephosphorylation of the mTORC1 substrate TFEB. Global mTORC1 activity on other substrates like S6K1 may be unaffected, suggesting a localized effect. | nih.govmdpi.comrupress.orgmolbiolcell.org |
| p38MAPK | Activated | Serves as a compensatory stress response pathway to maintain lysosome function when PIKFyve is inhibited. | aacrjournals.org |
| Protein Kinase B (PKB/Akt) | Regulates PIKFyve | PKB phosphorylates PIKFyve, which in turn stimulates its lipid kinase activity in response to insulin. | |
| Protein Kinase C (PKC) | Downstream effects observed | PIKFyve inhibition reduces phosphorylation of CD3γ, a downstream target of PKC in T-cell receptor signaling during Th17 differentiation. | rupress.org |
Modulation of Receptor Signaling
The inhibition of PIKFyve by this compound compounds profoundly disrupts the trafficking and signaling of numerous cell surface receptors by interfering with endosomal sorting and recycling pathways. wikipedia.org This disruption stems from the critical role of the PIKFyve product, PtdIns(3,5)P2, in regulating the integrity and dynamics of the endo-lysosomal system. nih.gov
Growth Factor and Adhesion Receptors: Pharmacological inhibition of PIKFyve leads to a significant block in the lysosomal degradation of activated Epidermal Growth Factor Receptor (EGFR) and Met receptors . nih.gov Instead of being sorted for degradation, these receptors become trapped within the interior of swollen endosomal compartments. nih.gov Similarly, PIKFyve activity is essential for the proper recycling of integrins , which are critical for cell migration. biorxiv.org Inhibition using compounds like YM201636 or apilimod reduces the surface levels of β1-integrin, α5-integrin, and the low-density lipoprotein receptor-related protein 1 (LRP1) . biorxiv.org This occurs because PIKFyve activity is required for the proper function of the SNX17-Retriever-CCC-WASH trafficking pathway, which directs these receptors from endosomes back to the plasma membrane. biorxiv.orgbiorxiv.orgelifesciences.org
Neurotransmitter Receptors: In neurons, PIKFyve activity is crucial for regulating synaptic strength through the trafficking of AMPA-type glutamate (B1630785) receptors (AMPARs) . pnas.org Inhibition of PIKFyve during N-methyl-D-aspartate (NMDA) stimulation blocks the internalization of the GluA2 subunit of AMPARs. pnas.org This suggests that PI(3,5)P2 synthesis is a key step in driving AMPAR internalization and diverting internalized receptors away from recycling pathways, thereby contributing to forms of synaptic depression. pnas.org The net effect of PIKFyve inhibition is an enrichment of AMPARs on the cell surface. pnas.org
Immune Receptors: PIKFyve has been identified as a critical player in Toll-like receptor (TLR) signaling and a key target for the immunomodulatory drug apilimod. nih.govresearchgate.net Inhibition of PIKFyve selectively suppresses the production of the pro-inflammatory cytokines IL-12 and IL-23p40 in response to TLR activation. nih.govresearchgate.net Furthermore, PIKFyve is required for the TLR-induced expression of type I interferons (IFN). aai.org This modulation does not appear to result from a defect in receptor or ligand trafficking to the endolysosome. aai.org Instead, PIKFyve inactivation leads to the rapid induction of the transcription repressor Activating Transcription Factor 3 (ATF3) , which then binds to the promoters of type I IFN genes to block their transcription. nih.govaai.org
| Receptor Type | Specific Receptors | Effect of PIKFyve Inhibition | References |
|---|---|---|---|
| Growth Factor Receptors | EGFR, Met | Blocks lysosomal degradation, causing receptors to be trapped in swollen endosomes. | nih.gov |
| Adhesion/Trafficking Receptors | β1-integrin, α5-integrin, LRP1 | Inhibits recycling to the plasma membrane by disrupting the SNX17-Retriever pathway, reducing cell surface levels. | biorxiv.orgbiorxiv.org |
| Neurotransmitter Receptors | AMPA Receptor (GluA2 subunit) | Blocks stimulus-dependent internalization, leading to increased surface levels and affecting synaptic plasticity. | pnas.org |
| Immune Receptors | Toll-like Receptors (TLRs) | Inhibits production of IL-12, IL-23, and Type I IFN by inducing the transcriptional repressor ATF3. | nih.govresearchgate.netaai.org |
Anti Pikfyve in Disease Modeling and Pathomechanism Research
Investigating Viral Replication Strategies and Host-Pathogen Interactions
Viruses are adept at manipulating host cellular machinery to facilitate their life cycle, including entry, replication, and egress. plate-research.orgmdpi.com The endosomal pathway, a key cellular trafficking route, is frequently exploited by viruses. asm.org PIKfyve kinase plays a crucial role in endosomal maturation, making its inhibitors, collectively termed Anti-PIKFyve, a focal point of antiviral research. asm.orgresearchgate.net
Inhibition of Viral Entry and Budding
Research has demonstrated that this compound compounds can potently inhibit the entry of a wide array of viruses. By blocking PIKfyve, these inhibitors prevent the proper maturation of endosomes, which are cellular compartments that many viruses use to enter host cells. plos.org This disruption traps viral particles within dysfunctional endosomes, preventing them from releasing their genetic material into the cytoplasm to initiate replication. pnas.orgresearchgate.net
Studies have shown that PIKfyve inhibitors like apilimod (B1663032) and YM201636 are effective against various enveloped RNA viruses. For instance, apilimod has been shown to block the entry of filoviruses such as Ebola (EBOV) and Marburg (MARV) by preventing the trafficking of the virus to the necessary intracellular compartments for fusion. plos.org Similarly, these inhibitors have demonstrated efficacy against SARS-CoV-2, the virus responsible for COVID-19, by inhibiting its release from endosomes. pnas.orgnih.gov The inhibitory effect of these compounds extends to other respiratory viruses as well, including various strains of influenza and respiratory syncytial virus (RSV). asm.orgresearchgate.netnih.gov
Beyond viral entry, PIKfyve inhibition also impacts the later stages of the viral life cycle, specifically viral budding. Retroviruses, for example, rely on the host's endosomal sorting complex required for transport (ESCRT) machinery for their release from infected cells. researchgate.netnih.gov PIKfyve activity is linked to this process, and its inhibition can disrupt the budding and release of new viral particles. nih.govresearchgate.net
Table 1: Viruses Inhibited by this compound Compounds
| Virus Family | Specific Virus | This compound Compound(s) | Primary Mechanism of Inhibition |
|---|---|---|---|
| Filoviridae | Ebola virus (EBOV), Marburg virus (MARV) | Apilimod | Inhibition of viral entry and trafficking. plos.org |
| Coronaviridae | SARS-CoV-2, other human coronaviruses | Apilimod, WX8-family inhibitors | Blocks viral content release from endosomes. pnas.orgnih.gov |
| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1), Influenza B | Apilimod, YM201636 | Inhibition of viral entry and replication. researchgate.netnih.govresearchgate.net |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Apilimod | Antiviral effects in vitro and in vivo. asm.orgnih.gov |
| Picornaviridae | Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), Poliovirus 1 (PV1), Echovirus 11 (E11), Human Rhinovirus | YM201636, Apilimod | Repression of viral replication. asm.orgresearchgate.netnih.gov |
| Flaviviridae | Zika virus (ZIKV) | YM201636 | Repression of viral replication. researchgate.netnih.gov |
| Rhabdoviridae | Vesicular stomatitis virus (VSV) | YM201636 | Repression of viral replication. researchgate.netnih.gov |
| Retroviridae | General retroviruses | YM201636 | Disruption of viral budding. nih.gov |
Modulation of Viral Assembly and Release
The influence of this compound extends to the assembly and release of new virions. The ESCRT pathway, which is crucial for the budding of many enveloped viruses, is functionally linked to PIKfyve. researchgate.netnih.gov By inhibiting PIKfyve, compounds like YM201636 can block the ESCRT pathway, leading to a disruption of the formation and release of viral particles. researchgate.netnih.gov This has been observed in studies on retroviruses, where PIKfyve inhibition leads to an arrest of viral budding and egress. nih.gov
Studying Host Antiviral Responses via PIKFyve Inhibition
Inhibiting PIKfyve not only directly impacts the viral life cycle but also allows for the study of the host's antiviral responses. However, the role of PIKfyve inhibition in modulating the immune response is complex and can be contradictory. Some studies suggest that by preventing viral replication, PIKfyve inhibitors can reduce the associated inflammation. For example, in mouse models of influenza, apilimod treatment led to reduced inflammation. researchgate.net
Conversely, other research indicates that PIKfyve inhibition might have a detrimental effect on the host's innate immune response. In a murine model of COVID-19, treatment with PIKfyve inhibitors was associated with a muted interferon response, despite increased viral loads, and ultimately worsened the disease outcome. nih.govresearchgate.net This suggests that while PIKfyve inhibitors show potent antiviral activity in cell cultures, their effect in a living organism is more complex, involving a delicate balance of viral suppression and immune modulation. nih.govresearchgate.net
Understanding Neurodegenerative Disease Mechanisms
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, are often characterized by the accumulation of misfolded protein aggregates and lysosomal dysfunction. asbmb.orgpatsnap.com PIKfyve's role in regulating endosomal and lysosomal pathways makes it a significant target for research in this area. asbmb.orgvergegenomics.com
Impact on Lysosomal Function in Neuronal Models
The lysosome is the primary recycling center of the cell, responsible for degrading cellular waste. In neurons, proper lysosomal function is critical for survival. Inhibition of PIKfyve has profound effects on lysosomes. nih.gov Treatment of neuronal cells with PIKfyve inhibitors like YM201636 and apilimod leads to the enlargement of lysosomes and endosomes, forming large vacuoles. plos.orgbiorxiv.org This is due to an impairment of lysosomal maturation and fusion events. nih.govplos.org
This disruption of lysosomal homeostasis can be both a tool for study and a potential therapeutic avenue. By observing the effects of PIKfyve inhibition, researchers can better understand the consequences of lysosomal dysfunction, a hallmark of many neurodegenerative diseases. nih.gov Interestingly, while severe PIKfyve deficiency is linked to neurodegeneration, partial and controlled inhibition has shown neuroprotective effects in some disease models. asbmb.orgresearchgate.net
Role in Protein Aggregate Clearance Research
A common feature of many neurodegenerative disorders is the buildup of toxic protein aggregates, such as tau in Alzheimer's disease, alpha-synuclein (B15492655) in Parkinson's disease, and TDP-43 in ALS. asbmb.orgnih.gov The cell's primary mechanism for clearing these aggregates is through autophagy, a process that delivers them to the lysosome for degradation. patsnap.com
Initially, it was thought that inhibiting PIKfyve, which can disrupt autophagy, would be detrimental. asbmb.org However, several studies have shown a counterintuitive neuroprotective effect. asbmb.org Pharmacological inhibition of PIKfyve has been found to promote the clearance of aggregation-prone proteins through an unconventional secretory pathway involving exocytosis. researchgate.netnih.gov This suggests that when the primary lysosomal degradation pathway is overwhelmed or dysfunctional, enhancing this alternative clearance mechanism could be beneficial.
Research has shown that PIKfyve inhibitors can reduce the aggregation of alpha-synuclein by preventing its trafficking to and subsequent escape from the lysosome, thereby limiting its ability to seed further aggregation in the cytoplasm. asbmb.orgbiorxiv.org In models of ALS, inhibiting PIKfyve has been shown to ameliorate pathology and extend the survival of motor neurons by stimulating the exocytosis of toxic proteins. researchgate.netnih.gov
Table 2: Effects of this compound in Neurodegenerative Disease Models
| Disease Model | Key Protein Aggregate | Effect of PIKfyve Inhibition | Investigated this compound Compound(s) |
|---|---|---|---|
| Parkinson's Disease | Alpha-synuclein | Reduces aggregation by limiting lysosomal escape; Promotes TFEB-mediated lysosomal biogenesis. asbmb.orgbiorxiv.orgresearchgate.net | Apilimod, YM201636 |
| Amyotrophic Lateral Sclerosis (ALS) | TDP-43, C9ORF72 | Ameliorates pathology and extends neuron survival by promoting exocytosis of aggregates. researchgate.netnih.gov | Apilimod, YM201636 |
| Alzheimer's Disease | Tau | Prevents fibril seeds from reaching the lysosome, thereby stopping their spread. asbmb.org | Not specified in detail |
| Frontotemporal Dementia | C9ORF72 | Neuroprotective effect in cultured neurons. asbmb.org | Not specified in detail |
Neuronal Viability and Synaptic Plasticity Studies
The inhibition of the lipid kinase PIKFyve has been a significant area of investigation in neuroscience, particularly concerning its impact on the survival of neurons and the intricate processes of synaptic plasticity. Research has demonstrated that the selective inhibition of PIKFyve can profoundly affect neuronal health, often leading to a unique form of apoptosis-independent cell death. nih.govplos.orgnih.gov
Studies utilizing specific PIKFyve inhibitors, such as YM-201636, have shown that blocking PIKFyve activity significantly curtails the survival of primary mouse hippocampal neurons in culture. nih.govplos.orgnih.gov This process is characterized by the extensive vacuolation of endolysosomal membranes, which precedes cell death that occurs without the typical markers of apoptosis. nih.govplos.org These vacuoles often contain internal membranes and inclusions that resemble autolysosomes, suggesting a disruption in the autophagy pathway. nih.govplos.org Further investigation revealed that treatment with YM-201636 increases the levels of the autophagosomal marker protein LC3-II. nih.govplos.org This effect is amplified when lysosomal proteases are inhibited, indicating that alterations in the autophagic process are a likely contributor to the observed neuronal cell death. nih.govplos.org
The role of PIKFyve in neurodegeneration is underscored by findings that even minor reductions in its product, PtdIns(3,5)P₂, due to genetic alterations in the PIKFyve complex, can lead to significant neurodegeneration. nih.govplos.orgnih.gov While the loss of PIKFyve activity in neurons is linked to spongiform degeneration, the associated dysregulation of autophagy is more prominently observed in glial cells. plos.orgnih.gov
Beyond general neuronal survival, research has explored the therapeutic potential of PIKFyve inhibition in models of specific neurodegenerative disorders like Parkinson's disease. In a cellular model overexpressing a form of alpha-synuclein prone to aggregation, the PIKFyve inhibitor YM201636 was found to reduce these aggregates. biorxiv.org This reduction was dependent on functional lysosomes and was mediated by the transcription factor TFEB, which led to an increase in lysosomal markers. biorxiv.org These findings highlight the potential of targeting PIKFyve to enhance lysosomal biogenesis and clearance of pathological protein aggregates. biorxiv.org
Table 1: Effects of PIKFyve Inhibition on Neuronal Cells
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| YM-201636 | Primary mouse hippocampal neurons | Reduces neuronal survival; promotes vacuolation and apoptosis-independent cell death; dysregulates autophagy. | nih.govplos.orgnih.gov |
| YM201636 | SH-SY5Y cells (Parkinson's model) | Reduces α-synuclein aggregates; promotes TFEB-mediated lysosomal biogenesis. | biorxiv.org |
Exploring Cancer Cell Biology and Proliferation Pathways
The lipid kinase PIKFyve has emerged as a significant target in cancer research due to its integral role in lysosomal homeostasis and autophagy, processes that many cancer cells depend on for survival and proliferation. nih.govaacrjournals.org
Modulation of Cancer Cell Growth and Survival Mechanisms
Inhibition of PIKFyve has been shown to selectively induce cell death in various cancer cell lines. nih.govaacrjournals.orgcellsignal.com Unlike normal cells, many cancer cells exist in a state of metabolic stress within the tumor microenvironment and rely heavily on autophagy to recycle cellular components and maintain energy homeostasis. nih.govaacrjournals.orgbioworld.com PIKFyve inhibitors disrupt this survival mechanism by impairing lysosome function and blocking autophagic flux. cellsignal.compnas.org
Compounds such as apilimod and WX8 have demonstrated the ability to kill cancer cells that are dependent on autophagy. nih.govaacrjournals.orgnih.govresearchgate.net For instance, the PIKFyve inhibitor YM201636 was found to inhibit the proliferation of liver cancer cells (HepG2 and Huh-7) in a dose-dependent manner by inducing autophagy. spandidos-publications.com This autophagy induction was linked to the overexpression of the epidermal growth factor receptor (EGFR). spandidos-publications.com Similarly, the development of a PIKFyve-specific degrader, PIK5-12d, has shown more potent suppression of prostate cancer cell growth compared to its parent inhibitor, highlighting the therapeutic potential of targeted protein degradation. acs.org
Furthermore, research has revealed a functional cooperation between PIKFyve and the p38MAPK pathway in regulating lysosome homeostasis. nih.govaacrjournals.org The combined inhibition of both PIKFyve and p38MAPK has a synergistic effect, markedly reducing the viability of multiple cancer cell types while not affecting normal cells. nih.govaacrjournals.org This combination therapy was also effective in reducing tumor growth in mouse xenograft models of human colorectal adenocarcinoma. nih.gov
PIKFyve's role extends to regulating the trafficking of key signaling molecules involved in cancer. It has been identified as a mediator of the nuclear trafficking of the Epidermal Growth Factor Receptor (EGFR), a protein whose increased expression is linked to disease progression in several cancers, including bladder cancer. nih.gov By controlling EGFR's movement to the nucleus, PIKFyve influences cell cycle progression. nih.gov
Table 2: Impact of PIKFyve Inhibition on Cancer Cell Lines
| Inhibitor | Cancer Type | Observed Effects | Reference |
|---|---|---|---|
| YM201636 | Liver Cancer (HepG2, Huh-7) | Inhibited cell proliferation; induced autophagy via EGFR overexpression. | spandidos-publications.com |
| Apilimod / ESK981 | Pancreatic Cancer | Upregulated tumor-specific MHC-I surface expression; enhanced response to immunotherapy. | pnas.org |
| WX8 | Colorectal Adenocarcinoma (SW480) | Reduced cell viability; synergistically reduced tumor growth when combined with a p38MAPK inhibitor. | nih.gov |
| PIK5-12d (Degrader) | Prostate Cancer (VCaP, DU145) | Induced PIKfyve degradation; suppressed cell growth more effectively than inhibitors; blocked autophagic flux. | acs.org |
| Apilimod | Melanoma (A375) | Upregulated an ER stress response involving interleukin-24 (IL24), leading to cell death. | nih.gov |
Angiogenesis and Metastasis Research
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are considered hallmarks of cancer. atlasgeneticsoncology.orgopenrepository.comfrontiersin.org Research into PIKFyve has uncovered its involvement in these complex pathways.
Studies have implicated PIKFyve in the regulation of cancer cell migration and invasion, which are essential steps in the metastatic cascade. researchgate.netrupress.org In pancreatic ductal adenocarcinoma (PDAC), overexpression of INPP4B promotes the dispersion and exocytosis of lysosomes, leading to increased migratory and invasive potential. rupress.org This process is dependent on the generation of PtdIns(3,5)P₂ by PIKFyve. rupress.org The use of the PIKFyve inhibitor apilimod was shown to block this INPP4B-induced migration and invasion. rupress.org
The tumor microenvironment is characterized by low vascularization and limited nutrients, forcing cancer cells to adapt. bioworld.com Some PIKFyve inhibitors, such as ESK981, have been noted to also inhibit other kinases that are implicated in angiogenesis. bioworld.comtandfonline.com The ability to form new blood vessels is crucial for tumors to grow beyond a certain size and to metastasize. atlasgeneticsoncology.orgopenrepository.com While direct, extensive research on the role of PIKFyve inhibitors as anti-angiogenic agents is still developing, the links between PIKFyve, lysosomal function, and cell motility suggest a significant role in the broader process of metastasis. rupress.orgup.ac.za By disrupting cellular processes that aggressive cancer cells exploit, PIKFyve inhibition presents a potential strategy to interfere with both tumor growth and its ability to spread. bioworld.comrupress.org
Role in Inflammatory and Immune Cell Function Research
The kinase PIKFyve is a critical regulator of intracellular trafficking, a process fundamental to the function of immune cells. Its inhibition has profound effects on inflammation and immunity, from antigen presentation to the activation of specific immune cell subsets. rupress.orgnih.govbiorxiv.org
Antigen Presentation and Phagolysosome Formation
A cornerstone of the adaptive immune response is the presentation of antigens by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), to T cells. rug.nlresearchgate.netnih.govnih.gov This process relies on the maturation of phagosomes—vesicles that engulf pathogens—into phagolysosomes, where antigens are processed for loading onto Major Histocompatibility Complex (MHC) class II molecules. rug.nlresearchgate.netnih.govnih.gov
Research has definitively shown that PIKFyve is essential for this maturation process. rug.nlresearchgate.netnih.gov The inhibition of PIKFyve, using small molecules like apilimod or YM201636, delays the conversion of early phagosomes into late, acidic phagolysosomes. rug.nlresearchgate.netnih.govresearchgate.net This delay has several consequences. Firstly, it prolongs the presence of the NADPH oxidase NOX2 on the phagosomal membrane, leading to increased production of reactive oxygen species (ROS). rug.nlnih.gov This elevated ROS, in turn, deactivates the lysosomal proteases cathepsin S and B, which are crucial for processing the MHC class II-associated invariant chain (Ii). rug.nlresearchgate.netnih.gov The impaired processing of the invariant chain ultimately hinders the loading of antigenic peptides onto MHC class II molecules, resulting in diminished antigen presentation to T cells. rug.nlresearchgate.netnih.gov Therefore, PIKFyve activity is a key checkpoint in the pathway leading to T cell activation by APCs. rupress.orgresearchgate.net
Cytokine Secretion and Immune Cell Activation Pathways
PIKFyve's influence extends to the regulation of cytokine production and the differentiation of specific immune cell lineages. Cytokines are signaling molecules that orchestrate inflammatory and immune responses. bmj.com
Studies have demonstrated that PIKFyve is essential for the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells that are critical for defending against certain pathogens but are also implicated in driving autoimmune diseases. rupress.org The chemical inhibition or genetic deletion of PIKFyve in CD4+ T cells reduces Th17 differentiation. rupress.org Mechanistically, PIKFyve is required for activating mTORC1 signaling and promoting the phosphorylation of STAT3, a key transcription factor for Th17 development. rupress.org
Furthermore, PIKFyve inhibition has been shown to suppress the production of key pro-inflammatory cytokines. The PIKFyve inhibitor apilimod was initially identified for its ability to block the production of IL-12 and IL-23. aai.org Subsequent research with novel inhibitors like AS2795440 confirmed that targeting PIKFyve leads to the inhibition of cytokines such as IL-12p40, IL-6, and TNFα in macrophages. bmj.com PIKFyve inhibition also impacts B cell activation. bmj.comresearchgate.net
PIKFyve also plays a role in the innate immune response to viral and bacterial components through Toll-like receptors (TLRs). It is required for the production of type I interferons (IFN) induced by endolysosomal TLRs (like TLR7 and TLR9). aai.org Interestingly, PIKFyve regulates type I IFN production not by affecting receptor trafficking, but by controlling the expression of the transcription repressor ATF3. aai.org Inactivation of PIKFyve leads to the induction of ATF3, which then suppresses type I IFN gene transcription. aai.org This reveals a novel regulatory mechanism controlling TLR-mediated immune responses. aai.orgresearchgate.net
Table 3: Role of PIKFyve in Immune Regulation
| Process | Key Findings of PIKFyve Inhibition | Associated Inhibitors | Reference |
|---|---|---|---|
| Antigen Presentation (MHC Class II) | Delays phagosome maturation; reduces cathepsin S activity; impairs antigen processing and presentation by dendritic cells. | Apilimod, YM201636 | rug.nlresearchgate.netnih.gov |
| Th17 Cell Differentiation | Reduces Th17 differentiation; inhibits mTORC1 signaling and STAT3 phosphorylation. | Apilimod | rupress.org |
| Cytokine Production | Inhibits production of IL-12, IL-23, IL-6, and TNFα; suppresses type I IFN production via ATF3 induction. | Apilimod, AS2795440 | rupress.orgbmj.comaai.org |
| B Cell Activation | Inhibits B cell receptor (BCR)-mediated B cell activation. | AS2795440 | bmj.com |
Methodological Approaches for Studying Anti Pikfyve and Pikfyve Inhibition
Biochemical and Biophysical Assays
Biochemical and biophysical assays are foundational to understanding the enzymatic function of PIKFyve and the mechanism of action of its inhibitors. These in vitro methods allow for the precise measurement of kinase activity and the characterization of molecular interactions in a controlled environment.
In vitro lipid kinase assays are instrumental in directly measuring the enzymatic activity of PIKFyve and quantifying the potency of inhibitory compounds. embopress.org These assays typically involve purified, recombinant PIKFyve and its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P), to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). nih.gov
A common approach involves the use of radiolabeled ATP, where the incorporation of the radioactive phosphate (B84403) group onto the lipid substrate is measured. nih.govresearchgate.net However, non-radioactive methods have also been developed to assess PIKFyve activity. nih.govresearchgate.net One such method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. reactionbiology.comsinobiological.com This assay is highly sensitive and suitable for high-throughput screening of potential PIKFyve inhibitors. reactionbiology.com Another technique is a microfluidic enzyme assay that measures the conversion of a fluorescently labeled PtdIns3P substrate to PtdIns(3,5)P2. nih.gov
Researchers have utilized these assays to determine key enzymatic parameters, such as the Michaelis constant (Km) for ATP and PtdIns3P, and to evaluate the inhibitory concentration (IC50) of various compounds. nih.govreactionbiology.com For instance, the IC50 values for inhibitors like YM201636 and apilimod (B1663032) have been determined using these in vitro kinase assays. embopress.orgreactionbiology.comnih.gov
| Assay Type | Principle | Substrates | Detection Method | Key Findings |
| Radiolabeled Kinase Assay | Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the lipid substrate. | PtdIns3P, [γ-³²P]ATP | Autoradiography or scintillation counting | Characterization of enzymatic properties of purified kinases. researchgate.net |
| ADP-Glo™ Kinase Assay | Quantifies the amount of ADP produced in the kinase reaction. sinobiological.com | PtdIns3P, ATP | Luminescence | Determination of IC50 values for inhibitors like YM-201636 and APY0201. reactionbiology.com |
| Microfluidic Enzyme Assay | Measures the conversion of fluorescently labeled PtdIns3P to PI(3,5)P2. nih.gov | Fluorescently labeled PtdIns3P, ATP | Fluorescence detection | Determined apparent Km values for ATP and labeled PI(3)P. nih.gov |
To mimic the natural environment of PIKFyve, which acts on lipid substrates embedded within cellular membranes, researchers employ liposome-based reconstitution systems. researchgate.netresearchgate.net These systems involve the incorporation of PIKFyve's lipid substrate, PtdIns3P, into artificial lipid vesicles (liposomes). researchgate.net This allows for the study of PIKFyve activity in a more physiologically relevant context than when using soluble substrates.
Liposome-based assays have been used to investigate how the lipid environment influences PIKFyve's catalytic activity. researchgate.net For example, the composition of the liposome, such as the presence of other phospholipids (B1166683) like phosphatidylserine (B164497) (PS), can affect the enzyme's function. researchgate.net Furthermore, these systems have been instrumental in studying the interaction of PIKFyve with other proteins, such as its regulatory partners. plos.orgsemanticscholar.org An in-vitro reconstitution system using proteo-liposomes, where the intracellular domain of the Amyloid Precursor Protein (APP) was coupled to the surface of liposomes, was used to identify the PIKFyve complex as an interactor. researchgate.netplos.orgsemanticscholar.org
Protein-lipid overlay assays are a straightforward and effective method for identifying the lipid-binding specificity of proteins, including PIKFyve and its interacting partners. nih.govresearchgate.netnih.govresearchgate.net In this technique, various lipids are spotted onto a nitrocellulose or PVDF membrane. nih.govresearchgate.net The membrane is then incubated with a purified protein of interest, which may be tagged with an epitope for detection. nih.govresearchgate.net If the protein binds to a specific lipid on the membrane, it can be detected using an antibody against the protein or its tag. nih.gov
This assay has been used to confirm the binding of PIKFyve to its substrate, PtdIns3P. echelon-inc.com It has also been employed to investigate the lipid-binding properties of proteins that interact with and regulate PIKFyve. nih.govresearchgate.net For instance, a non-radioactive method to study the regulation of PIKFyve by the upstream mediator ULK1 involved terminating the kinase reaction, extracting the phospholipids, and spotting them on a nitrocellulose membrane for a protein-lipid overlay assay to visualize changes in PI(5)P levels. nih.govresearchgate.net While primarily qualitative, this assay can provide semi-quantitative information on the relative binding affinities of a protein for different lipids. nih.gov
Liposome-based Reconstitution Systems
Advanced Imaging Techniques
Advanced imaging techniques are crucial for visualizing the subcellular localization of PIKFyve, its substrates, and its products, as well as for observing the dynamic cellular consequences of its inhibition.
Live-cell imaging using various fluorescence microscopy techniques has provided invaluable insights into the dynamic roles of PIKFyve in living cells. Confocal microscopy, with its ability to optically section cells and reduce out-of-focus light, has been extensively used to study the localization of PIKFyve and the effects of its inhibition. researchgate.netnih.govrupress.orgelifesciences.orgplos.org For example, confocal microscopy has revealed that endogenous PIKFyve localizes to multiple endosomal compartments, including early and late endosomes. elifesciences.org Upon inhibition with compounds like apilimod or YM201636, live-cell imaging has shown the dramatic formation of enlarged cytoplasmic vacuoles, which are often labeled with markers for late endosomes and lysosomes like LAMP1. researchgate.nettandfonline.com
Total Internal Reflection Fluorescence (TIRF) microscopy is another powerful tool that selectively excites fluorophores in a very thin region near the coverslip, providing high-contrast images of events at the plasma membrane and the cortical cytoplasm. researchgate.netontosight.ai TIRF microscopy has been used to study the dynamics of proteins and lipids at the cell periphery and can be applied to investigate the role of PIKFyve in processes occurring near the cell surface. bioscientifica.comroyalsocietypublishing.org For instance, it has been employed to study the dynamics of actin and membrane components in migrating T cells, where PIKFyve activity was found to regulate migration speed. researchgate.net
Fluorescence recovery after photobleaching (FRAP) is a live-cell imaging technique often combined with confocal or TIRF microscopy to measure the mobility of fluorescently labeled molecules. This technique has been used to study the dynamics of membrane proteins in the context of PIKFyve function. researchgate.net
| Imaging Technique | Principle | Application in PIKFyve Research | Key Findings |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling 3D imaging of fluorescently labeled structures within cells. | Localization of PIKFyve and its interacting proteins; visualization of cellular defects upon inhibitor treatment. researchgate.netnih.govrupress.orgelifesciences.orgplos.org | PIKFyve localizes to endosomal compartments; inhibition leads to enlarged LAMP1-positive vacuoles. elifesciences.orgresearchgate.nettandfonline.com |
| TIRF Microscopy | Excites fluorescence only in a thin layer near the coverslip, providing high signal-to-noise imaging of events at the cell cortex. ontosight.ai | Studying the role of PIKFyve in processes at or near the plasma membrane, such as cell migration. researchgate.netbioscientifica.comroyalsocietypublishing.org | PIKFyve-generated PI(3,5)P2 regulates myosin IIA activity and retrograde actin flow in migrating T cells. researchgate.net |
| Live-Cell Imaging | Time-lapse imaging of living cells to observe dynamic cellular processes. | Monitoring the formation of vacuoles upon PIKFyve inhibition; tracking the movement of lysosomes. researchgate.nettandfonline.combiorxiv.orgplos.orgnih.gov | PIKFyve inhibition impairs lysosome fission, leading to their coalescence and enlargement. researchgate.netplos.orgnih.gov |
Electron microscopy (EM) provides unparalleled resolution, allowing for the detailed examination of the ultrastructural changes that occur within cells upon inhibition of PIKFyve. nih.govmolbiolcell.orgresearchgate.netplos.orgresearchgate.net Transmission electron microscopy (TEM) of cells treated with PIKFyve inhibitors like YM201636 or apilimod has revealed the accumulation of large, empty vacuoles with a single limiting membrane. tandfonline.comnih.govplos.org
EM has been crucial in characterizing the nature of these vacuoles, confirming that they are derived from the endolysosomal system. nih.govresearchgate.net For example, studies have shown that these vacuoles can contain markers of late endosomes and lysosomes. nih.gov Furthermore, quantitative EM analysis has been used to demonstrate an increase in the number of multivesicular bodies (MVBs) and intraluminal vesicles within these MVBs in cells treated with apilimod. nih.gov This detailed ultrastructural analysis has been vital in understanding how PIKFyve inhibition disrupts membrane trafficking pathways, leading to the observed cellular phenotypes. nih.govmolbiolcell.orgresearchgate.netplos.org
High-Content Screening Approaches
High-content screening (HCS) and high-throughput screening (HTS) are pivotal in identifying and characterizing modulators of PIKFyve. These approaches enable the rapid assessment of large compound libraries by monitoring cellular phenotypes.
Virtual high-throughput screening has been employed to identify potential PIKFyve inhibitors from databases of existing compounds, such as FDA-approved drugs. nih.govresearchgate.net This computational method docks compounds into the PIKFyve kinase domain to predict binding affinity. For instance, a study identified several potential inhibitors, including dihydroergotamine (B1670595) and saquinavir, by screening the ZINC database. nih.govresearchgate.net
Cell-based HCS assays often rely on observable phenotypes resulting from PIKFyve inhibition. A hallmark of PIKFyve inhibitor activity is the induction of cytoplasmic vacuolization. acs.orgbiorxiv.org This distinct morphological change can be quantified using high-content imaging to screen for novel inhibitors. Another innovative HCS approach involved a cellular lipid droplet clearance screen, which successfully identified two new structurally distinct PIKFyve modulators. pnas.orgresearchgate.net Furthermore, a bioluminescent reporter cell line was engineered to facilitate high-throughput screening for modulators of extracellular vesicle (EV) biogenesis and secretion, processes in which PIKFyve plays a role. biorxiv.org Such screens have been instrumental in identifying compounds like Apilimod and YM201636 as potent PIKFyve inhibitors. pnas.org
Molecular Biology and Genetic Manipulation
To validate PIKFyve as the specific target of "Anti-PIKFyve" and to elucidate its cellular functions, a range of molecular and genetic tools are utilized.
siRNA/shRNA-mediated PIKFyve Knockdown Studies
Short interfering RNA (siRNA) and short hairpin RNA (shRNA) are commonly used to transiently or stably reduce the expression of PIKFyve, mimicking the effects of pharmacological inhibition. researchgate.net Studies have shown that siRNA/shRNA-mediated knockdown of PIKFyve induces cytoplasmic vacuolization, similar to the phenotype observed with inhibitors like apilimod. acs.orgbiorxiv.orgresearchgate.net
These knockdown studies have been crucial in confirming the on-target effects of PIKFyve inhibitors. For example, the effects of inhibitors on cell metabolism are nullified when the PIKFyve gene is disrupted. researchgate.net Research using this technique has revealed the role of PIKFyve in a multitude of cellular processes, including:
Cell Migration: Depletion of PIKFyve using siRNA leads to a decrease in the surface levels of β1-integrin and a reduction in cell migration. elifesciences.org
Endosomal Trafficking: siRNA-mediated knockdown of PIKFyve alters the distribution of proteins that cycle between endosomes and the trans-Golgi network (TGN), such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). nih.govnih.gov It also affects the endosomal localization of CpG oligodeoxynucleotides, which are ligands for TLR9. plos.org
Receptor Trafficking and Degradation: While initial siRNA knockdown of PIKFyve alone did not show a defect in EGFR degradation, combining it with the knockdown of its activator, Vac14, resulted in a significant block. nih.govnih.gov RNA silencing of PIKFyve was also shown to be a mediator of HB-EGF-stimulated EGFR nuclear trafficking. nih.gov
Gaucher's Disease: In fibroblasts derived from Gaucher's disease patients, shRNA knockdown of PIKFyve reduced the improvement in glucocerebrosidase (GCase) activity that was observed with a small molecule modulator. pnas.org
Table 1: Effects of siRNA/shRNA-Mediated PIKFyve Knockdown
| Cellular Process | Observed Effect | Reference(s) |
|---|---|---|
| Cell Migration | Decreased β1-integrin surface levels and reduced cell migration. | elifesciences.org |
| Endosomal Trafficking | Altered distribution of CI-M6PR and TGN-46 proteins. | nih.govnih.gov |
| Receptor Trafficking | Mediates nuclear trafficking of EGFR. | nih.gov |
| Lysosomal Function | Reduced improvement of GCase activity in Gaucher fibroblasts treated with a modulator. | pnas.org |
| Cytoplasmic Vacuolization | Induction of enlarged vacuoles. | acs.orgbiorxiv.orgresearchgate.net |
CRISPR/Cas9 Gene Editing for PIKFyve Perturbation
The CRISPR/Cas9 system allows for precise, permanent modification of the PIKFyve gene, providing a powerful tool for studying its function. Researchers have used CRISPR/Cas9 to generate PIKFyve knockout cell lines and animal models. mdpi.com
Genome-wide CRISPR screens have been instrumental in identifying the roles of PIKFyve in various contexts. For instance, a CRISPR interference (CRISPRi) screen identified PIKFyve as a suppressor of obinutuzumab-induced lysosomal membrane permeabilization and cell death in B-cell lymphoma. nih.gov Another genome-wide CRISPR screen in spheroid cultures revealed that the tumor suppressor LKB1 inhibits growth by activating the PIKFyve lipid kinase. pnas.org However, it has been noted that in some cell lines, PIKFyve is not identified as a genetic dependency, and attempts to create a complete knockout have been challenging, potentially due to embryonic lethality associated with total loss of function. elifesciences.orgpnas.orgresearchgate.net In zebrafish, CRISPR/Cas9-mediated knockout of PIKFyve led to the identification of its role in regulating mTOR signaling. mdpi.com
Plasmid-based Overexpression and Dominant-Negative Constructs
To further dissect the function of PIKFyve, researchers utilize plasmid vectors to overexpress the wild-type protein or a kinase-dead, dominant-negative mutant. The most commonly used dominant-negative construct is PIKFyveK1831E, which contains a point mutation in the kinase domain. molbiolcell.orgaacrjournals.org
Expression of the dominant-negative PIKFyveK1831E mutant mimics the effects of PIKFyve inhibitors and knockdown, such as the formation of enlarged vacuoles and disruption of endosomal trafficking. researchgate.netaacrjournals.org Conversely, overexpression of wild-type PIKFyve can rescue phenotypes induced by its depletion or, in some cases, enhance certain cellular processes. For example, transfection of wild-type PIKFyve was shown to increase the level of nuclear-resident EGFR. aacrjournals.org These constructs have been crucial in demonstrating that the kinase activity of PIKFyve is essential for its functions. aacrjournals.org
Omics Approaches
'Omics' technologies provide a global view of the molecular changes that occur upon PIKFyve inhibition.
Lipidomics for Phosphoinositide Profiling
As PIKFyve is a lipid kinase, lipidomics is a critical tool for understanding the direct consequences of its inhibition. The primary function of PIKFyve is to phosphorylate phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂). acs.org It is also involved in the production of phosphatidylinositol-5-phosphate (B1243415) (PI(5)P). nih.gov
Lipidomics studies, often employing mass spectrometry, have consistently shown that inhibition of PIKFyve with compounds like "this compound" (e.g., apilimod or YM201636) leads to a significant decrease in the cellular levels of PI(3,5)P₂ and PI(5)P, and a corresponding accumulation of the substrate, PI(3)P. ahajournals.org Advanced techniques such as Phosphoinositide Regioisomer Measurement by Chiral column chromatography and Mass Spectrometry (PRMC-MS) allow for comprehensive profiling of all eight phosphoinositide classes and their acyl chain variants. metabolomicsworkbench.org
These analyses have been applied in various contexts, from pancreatic cancer models to SARS-CoV-2 infected cells, revealing significant alterations in the cellular lipid landscape upon PIKFyve inhibition. metabolomicsworkbench.orgnih.gov For example, in megakaryocytes, PIKFyve inhibition led to a 33.1% decrease in PI(3,5)P₂ and a substantial 241% increase in PI(3)P. ahajournals.org
Table 2: Changes in Phosphoinositide Levels upon PIKFyve Inhibition
| Phosphoinositide | Change in Level | Method of PIKFyve Perturbation | Cell Type/Model | Reference(s) |
|---|---|---|---|---|
| PI(3,5)P₂ | ▼ 33.1% | Pharmacological Inhibition (STA 5326) | MEG-01 (megakaryocytic) | ahajournals.org |
| PI(3,5)P₂ | ▼ ~17% | shRNA Knockdown | MEG-01 (megakaryocytic) | ahajournals.org |
| PI(3)P | ▲ 241% | Pharmacological Inhibition (STA 5326) | MEG-01 (megakaryocytic) | ahajournals.org |
| PI3P and PI5P | ▲ 1.5-2 fold | Pharmacological Inhibition (RMC-113) | SARS-CoV-2-infected A549-ACE2 | metabolomicsworkbench.org |
These lipidomic findings provide direct biochemical evidence of target engagement by "this compound" and are fundamental to understanding the downstream cellular consequences of PIKFyve inhibition.
Proteomics for Interacting Proteins and Downstream Effectors
To elucidate the molecular functions of PIKFyve and the consequences of its inhibition, researchers employ various proteomics-based strategies. These methods are crucial for identifying direct binding partners, components of the PIKFyve protein complex, and downstream effector proteins whose phosphorylation or expression levels change upon PIKFyve inhibition. Key methodological approaches include affinity purification followed by mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID).
Affinity purification-mass spectrometry is a cornerstone technique used to isolate a protein of interest along with its binding partners. plos.orgthebiogrid.org In this method, a "bait" protein, such as a component of the PIKFyve complex, is captured from cell extracts using a specific antibody or an epitope tag. The entire complex is then purified, and the associated proteins are identified by mass spectrometry. plos.orgthebiogrid.org For instance, an in-vitro reconstitution system using proteo-liposomes coupled with the intracellular domain of the Amyloid Precursor Protein (APP) as bait successfully identified Vac14, a key component of the PIKFyve complex, as a direct interactor. plos.org This finding was subsequently validated by Western blotting, confirming the specific binding of Vac14 to APP. plos.org Similarly, multidimensional mass spectrometry was used to analyze immunoprecipitated GST fusion proteins of the intracellular domains of the CaV1.2 calcium channel, identifying PIKFyve as a binding partner in Neuro2A neuroblastoma cells. rupress.org
Proximity-dependent biotinylation (BioID) offers a complementary approach to map protein-protein interactions, especially for transient or weak associations. acs.orgnih.govresearchgate.net This technique utilizes a bait protein fused to an engineered biotin (B1667282) ligase (BirA*). When activated, the ligase biotinylates nearby proteins, which can then be captured using streptavidin and identified by mass spectrometry. acs.orgacs.org A comprehensive study used BioID to map the interactome of Vac14 and Fig4, two essential components of the PIKFyve complex. acs.orgnih.govresearchgate.net This screen identified 89 high-confidence protein hits common to both, revealing novel pathway associations for the complex, including cell cycle and mitochondrial regulation. acs.orgnih.gov Notably, this approach uncovered an interaction with the coatomer complex I (COPI), which was subsequently validated using a proximity ligation assay. acs.orgnih.gov
Cross-linking mass spectrometry (XL-MS) is another powerful tool that captures protein interactions in their native cellular environment by covalently linking adjacent proteins before analysis. thebiogrid.org This method was used to chart protein-protein interactions in intact human nuclei and identified an interaction between PIKFyve and Nucleophosmin (NPM1). thebiogrid.org
These proteomic investigations have been instrumental in defining the PIKFyve interactome, which includes not only its core regulatory partners but also proteins involved in diverse cellular processes, highlighting the kinase's broad influence.
Table 1: Experimentally Identified PIKFyve Interacting Proteins and Downstream Effectors
| Interacting Protein/Effector | Experimental Context/Cell Type | Methodological Approach | Observed Effect/Interaction | Reference |
|---|---|---|---|---|
| Vac14 | Mouse brain cytosol / HeLa cells | Proteo-liposome Recruitment / Mass Spectrometry | Component of the PIKFyve complex; binds directly to the intracellular domain of APP. | plos.org |
| Fig4 | Mouse brain cytosol | Proteo-liposome Recruitment / Mass Spectrometry | Component of the PIKFyve complex; co-enriched with Vac14 and PIKFyve. | plos.org |
| Amyloid Precursor Protein (APP) | Mouse brain cytosol | Proteo-liposome Recruitment / Mass Spectrometry | Binds to Vac14, a component of the PIKFyve complex, functionally linking APP to PIKFyve activity. | plos.org |
| CaV1.2 (L-type calcium channel) | Neuro2A neuroblastoma cells | Immunoprecipitation / Mass Spectrometry | PIKFyve binds to CaV1.2 upon glutamate (B1630785) receptor activation, regulating its degradation. | rupress.org |
| NPM1 (Nucleophosmin) | Human cell nuclei | Cross-linking Mass Spectrometry (XL-MS) | Identified as a PIKFyve interactor in intact nuclei. | thebiogrid.org |
| COPB1 (Coatomer subunit beta) | 293T cells | BioID / Proximity Ligation Assay (PLA) | Identified as an interactor with the Vac14-Fig4 complex; interaction validated by PLA. | acs.orgnih.gov |
| Arf1 | 293T cells | BioID / Proximity Ligation Assay (PLA) | GTPase required for COPI assembly; interaction with Vac14 validated by PLA. | acs.orgnih.gov |
| mTORC1 substrates (e.g., PRAS40, Raptor) | Th17 cells | Phosphoproteomics | PIKFyve inhibition with apilimod reduced the phosphorylation of mTORC1 substrates. | rupress.org |
| STAT3 | Th17 cells | Phosphoproteomics / Immunoblotting | PIKFyve inhibition reduced phosphorylation of STAT3 on S727, a key event in Th17 differentiation. | rupress.org |
Transcriptomics for Gene Expression Changes
Transcriptomic analyses, primarily using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), are vital for understanding how the inhibition of PIKFyve kinase activity alters cellular programming at the genetic level. These studies reveal broad transcriptional responses, providing insights into the downstream pathways regulated by PIKFyve.
A recurrent finding from transcriptomic studies is that inhibiting PIKFyve, often with the specific inhibitor apilimod, leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. biologists.comashpublications.orgnih.govhaematologica.org Upon PIKFyve inhibition, TFEB translocates to the nucleus and drives the expression of its target genes. biologists.comnih.govresearchgate.net Consequently, RNA-seq and qRT-PCR analyses consistently show an upregulation of genes involved in the lysosomal pathway. biologists.comashpublications.org For example, in macrophages and B-cell non-Hodgkin's lymphoma cells, PIKFyve inhibition increases the mRNA levels of lysosomal genes such as LAMP1, MCOLN1, cathepsins, and V-ATPase subunits. biologists.comashpublications.org However, some studies note a disconnect where the increase in mRNA levels does not immediately translate to higher protein levels, possibly due to PIKFyve's role in trafficking newly synthesized lysosomal proteins. biologists.com
Beyond lysosomal biogenesis, transcriptomics reveals that PIKFyve inhibition triggers significant changes in metabolic gene expression. In pancreatic ductal adenocarcinoma (PDAC) cells, RNA-seq analysis following treatment with apilimod or another inhibitor, ESK981, showed a robust upregulation of a lipogenic program. bioengineer.org Pathway enrichment analyses identified lipid metabolism-related processes, including cholesterol and fatty acid synthesis, as the most significantly upregulated pathways. bioengineer.orgbiorxiv.org Specific upregulated genes include those critical for de novo lipid synthesis, such as FASN (Fatty Acid Synthase) and ACACA (Acetyl-CoA Carboxylase Alpha). biorxiv.org This suggests that cells compensate for disrupted lysosomal lipid processing by boosting their own lipid production. bioengineer.org
Furthermore, transcriptomic profiling has linked PIKFyve inhibition to the regulation of inflammatory and immune responses. In dendritic cells, RNA-seq revealed that PIKFyve ablation or inhibition leads to the upregulation of Sqstm1 and direct NF-κB target genes, enhancing dendritic cell maturation and function. biorxiv.org In other contexts, PIKFyve inhibition upregulates the endoplasmic reticulum (ER) stress response gene IL24, which can trigger cell death in melanoma cells. nih.gov In models of Amyotrophic Lateral Sclerosis (ALS), RNA-seq of induced motor neurons treated with apilimod showed changes in autophagy- and vesicle-related gene categories and increased levels of full-length STMN2 and UNC13A transcripts, mitigating disease-related pathology. nih.gov
These transcriptomic studies collectively demonstrate that PIKFyve is a critical node in the regulation of diverse cellular processes, including lysosomal homeostasis, lipid metabolism, and immune modulation, often converging on key transcription factors like TFEB and NF-κB.
Table 2: Gene Expression Changes Following PIKFyve Inhibition or Knockdown
| Gene/Pathway | Experimental System | Method | Direction of Change | Functional Implication | Reference |
|---|---|---|---|---|---|
| Lysosomal Genes (LAMP1, CTSD, V-ATPase subunits) | RAW Macrophages, B-cell NHL cells | qRT-PCR, RNA-seq | Upregulated | Activation of TFEB and increased lysosomal biogenesis. | biologists.comashpublications.org |
| Lipid/Cholesterol Metabolism (FASN, ACACA, SREBP1 targets) | Pancreatic Cancer Cells (7940B) | RNA-seq | Upregulated | Compensatory activation of de novo lipid synthesis pathways. | bioengineer.orgbiorxiv.org |
| Sqstm1 (p62) | Dendritic Cells (cDCs) | RNA-seq | Upregulated | Altered vesicular trafficking and activation of NF-κB signaling. | biorxiv.org |
| NF-κB Target Genes | Dendritic Cells (cDCs) | RNA-seq | Upregulated | Enhanced DC maturation and function. | biorxiv.org |
| IL24 (Interleukin-24) | Melanoma Cells | RNA-seq | Upregulated | Induction of ER stress-dependent cell death. | nih.gov |
| ATF3 | Macrophages | Transcriptomics | Upregulated | Promotion of anti-inflammatory responses. | nih.gov |
| STMN2, UNC13A | C9ORF72 ALS/FTD iMNs | RNA-seq | Upregulated (full-length transcripts) | Amelioration of ALS-related pathology. | nih.gov |
| PR, 3β-HSD, StAR, Bcl-2 | Ovine Granulosa Cells (PIKfyve Overexpression) | qRT-PCR | Upregulated | Promotion of hormone secretion and cell survival. | mdpi.com |
| Bax, Caspase-3 | Ovine Granulosa Cells (PIKfyve Overexpression) | qRT-PCR | Downregulated | Inhibition of apoptosis. | mdpi.com |
Future Directions and Emerging Research Avenues in Pikfyve Inhibition
Elucidating Novel PIKFyve Substrates and Interacting Proteins
A primary goal in PIKFyve research is to expand the known network of its molecular interactions. Identifying new substrates and binding partners is crucial for a complete understanding of its cellular functions and the downstream consequences of its inhibition.
PIKFyve is well-established as the kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). elifesciences.orgmaayanlab.cloud It operates within a regulatory complex that includes the phosphatase FIG4 and the scaffolding protein VAC14. elifesciences.orgnih.gov Beyond its lipid kinase activity, PIKFyve also functions as a protein kinase capable of autophosphorylation, which in turn inhibits its own lipid kinase activity. nih.gov
Emerging research is uncovering a more complex web of interactions:
Signaling Hubs: PIKFyve is a key regulator of the mTORC1 signaling pathway, a central controller of cellular growth and metabolism. nih.gov Inhibition of PIKFyve disrupts the interaction between the master transcriptional regulator of lysosomal biogenesis, TFEB, and mTORC1. tandfonline.com This disruption allows protein phosphatase 2A (PP2A) to dephosphorylate and activate TFEB, a process that appears to involve the RRAG small GTPases. tandfonline.com
Upstream Regulation: Recent studies have identified PIKFyve as a novel substrate for protein kinase B (PKB/Akt). Insulin-dependent phosphorylation of PIKFyve at serine 318 by PKB stimulates its lipid kinase activity, providing a direct link between PI3-kinase signaling and the regulation of intracellular trafficking, such as that of GLUT4 vesicles.
Enzymatic Crosstalk: There is evidence of functional coordination between PIKFyve and other phosphoinositide-modifying enzymes. It works in concert with the Class III PI3-Kinase VPS34, which produces the PI3P substrate necessary for PIKFyve's function. biorxiv.org Further research is exploring potential crosstalk with other enzymes like the phosphatase INPP4B, suggesting a broader role for PIKFyve in maintaining phosphoinositide homeostasis on lysosomes. biorxiv.org
Systematic Discovery: Large-scale systems biology approaches are being leveraged to systematically map the PIKFyve interactome. Databases and resources from computational systems biology laboratories are compiling lists of interacting proteins and upstream kinases from various proteomic and kinomic datasets, promising to reveal previously unknown functional connections. maayanlab.cloud
Developing Advanced Anti-PIKFyve Probes for Research
The development of potent and specific chemical probes is paramount for both basic research and therapeutic applications. While early inhibitors have been instrumental, the next generation of this compound compounds aims to overcome existing limitations and provide more refined tools for in vivo studies.
Apilimod (B1663032) is the most extensively studied PIKFyve inhibitor and has been evaluated in clinical trials. nih.gov However, its development has been hampered by a suboptimal pharmacokinetic profile and potential stability issues related to its hydrazone structure. researchgate.netchemrxiv.orgnih.gov This has spurred the development of new chemical entities.
Key advancements in this area include:
Second-Generation Inhibitors: Researchers have focused on creating structurally distinct inhibitors with improved drug-like properties. One major effort has been the optimization of a chemical probe known as SGC-PIKFYVE-1. chemrxiv.orgnih.gov This work has yielded a lead compound, referred to as compound 40 , which exhibits sub-nanomolar potency, excellent selectivity in cells, oral bioavailability, and a long half-life, making it an ideal candidate for in vivo evaluation of PIKFyve inhibition. chemrxiv.orgacs.orgnih.gov
Novel Therapeutic Modalities: Moving beyond simple inhibition, scientists have successfully developed a first-in-class degrader of PIKFyve, named PIK5-12d . acs.org This compound, based on the proteolysis-targeting chimera (PROTAC) technology, induces the selective degradation of the PIKFyve protein via a VHL- and proteasome-dependent mechanism. acs.org In preclinical models, PIK5-12d was more effective at suppressing the growth of prostate cancer cells than its parent inhibitor, representing a powerful new strategy to target PIKFyve. acs.org
These advanced probes, including other potent inhibitors like YM201636 , ESK981 , and APY0201 , are enabling more precise dissection of PIKFyve biology and hold greater promise for clinical translation. researchgate.netpnas.orghaematologica.org
Integrating PIKFyve Inhibition with Systems Biology Approaches
To fully grasp the impact of targeting PIKFyve, researchers are integrating its inhibition with systems-level analyses. This holistic view allows for the identification of genetic vulnerabilities, predictive biomarkers, and novel therapeutic combinations that would be missed by studying single pathways in isolation.
Examples of this integrated approach include:
Functional Genomics: CRISPR-Cas9-based genetic screens have been employed to identify genes that are essential for cancer cell survival. In pancreatic ductal adenocarcinoma (PDAC) models, such screens identified PIKFYVE as a significant growth-promoting gene, providing a strong genetic rationale for its therapeutic targeting. aacrjournals.org
Multi-Omics Profiling: The molecular effects of PIKFyve inhibition are being mapped using multi-omics strategies. In PDAC, this has revealed that inhibiting PIKFyve forces cancer cells into a lipogenic (fat-producing) transcriptional and metabolic state, uncovering a potential adaptive process that could be co-targeted. biorxiv.org
Clinical Data Mining: By analyzing gene expression data from patient tumors, researchers have linked high PIKFYVE expression with poor responses to immune checkpoint blockade (ICB) therapy. pnas.orgbiorxiv.org This suggests that PIKFYVE expression could serve as a predictive biomarker and that its inhibition could be a strategy to enhance immunotherapy efficacy. pnas.org
Chemo-genomic Screening: Unbiased screening of chemical libraries against cancer cells from patients has successfully identified PIKFyve as a therapeutic vulnerability in multiple myeloma. haematologica.org This approach directly links a chemical inhibitor to a specific disease context, accelerating the path to clinical investigation.
Uncovering Context-Dependent Roles of PIKFyve Inhibition
A significant area of ongoing research is the understanding that the biological and therapeutic effects of PIKFyve inhibition are highly dependent on the specific cellular and disease context. The outcome of targeting PIKFyve can vary dramatically based on cell type, genetic background, and the presence of other signaling pathway activities.
Key context-dependent roles include:
Neurodegeneration vs. Neuroprotection: There is a paradoxical role for PIKFyve in the nervous system. While genetic mutations that cause a loss of PIKFyve function are linked to neurodegeneration, partial pharmacological inhibition of the kinase with small molecules appears to be protective in models of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net This suggests that the level of inhibition is critical, with partial suppression promoting the clearance of toxic proteins. researchgate.net
Cancer Subtype Specificity: The sensitivity of cancer cells to PIKfyve inhibitors is not uniform. In prostate cancer, the effectiveness of PIKFyve inhibition is linked to androgen receptor (AR) signaling; blocking the AR can sensitize cancer cells to PIKFyve inhibitors. aacrjournals.org In pancreatic cancer, a synthetic vulnerability is created when PIKFyve inhibition is combined with the inhibition of the KRAS-MAPK pathway. aacrjournals.orgbiorxiv.org
Metabolic State: The consequences of PIKFyve inhibition can be influenced by cellular metabolism. For instance, the characteristic vacuolation seen upon PIKFyve inhibition has been shown to depend on the availability and metabolism of glutamine and ammonia (B1221849). biologists.com
Bidirectional Regulation of Autophagy: PIKFyve's role in autophagy appears to be dual-natured. It is required for autophagosome formation under starvation conditions, yet it acts to suppress the expression of autophagy-related genes in nutrient-rich conditions. tandfonline.com Elucidating how PIKFyve activity is differentially regulated in these states is a key area for future investigation. tandfonline.com
Bridging Basic Research on PIKFyve Inhibition to Pre-clinical Concepts
A major focus of current research is the translation of fundamental discoveries about PIKFyve biology into viable pre-clinical and clinical strategies. This involves identifying the most promising disease indications and rational therapeutic combinations.
The primary pre-clinical concepts being advanced are:
Cancer Monotherapy and Combination Therapy: PIKFyve inhibition is being actively pursued as a treatment for cancers that rely on autophagy for survival, such as certain lymphomas and melanomas. nih.govmdpi.com The most promising avenue is in combination therapies. Pre-clinical studies have demonstrated strong synergistic effects when PIKFyve inhibitors are combined with:
Immunotherapies: By blocking PIKFyve, cancer cells can be forced to increase the surface expression of MHC class I molecules, making them more visible to the immune system. pnas.org This enhances the efficacy of immune checkpoint blockade, adoptive T-cell therapy, and therapeutic vaccines. pnas.orgbiorxiv.org
Targeted Therapies: Combining PIKFyve inhibitors with RAS-MAPK pathway inhibitors in pancreatic cancer or with androgen receptor antagonists in prostate cancer shows robust anti-tumor activity. aacrjournals.orgaacrjournals.org
Other Pathway Inhibitors: Co-inhibition of PIKFyve and p38MAPK has been shown to synergistically disrupt autophagy and selectively kill cancer cells. aacrjournals.org
Neurodegenerative Diseases: Based on findings that partial inhibition may be beneficial, PIKFyve inhibitors like apilimod are being investigated as potential treatments for ALS and other neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netpatsnap.com The proposed mechanism involves facilitating the removal of toxic protein aggregates. researchgate.net
Lysosomal Storage Diseases: For genetic disorders like Gaucher's disease, PIKFyve modulators have been shown to increase the cellular activity of the deficient lysosomal enzymes. pnas.org This is achieved by stimulating the TFE3 transcription factor, leading to enhanced lysosomal biogenesis. pnas.org Combining a PIKFyve modulator with an integrated stress response inhibitor further improves this effect. pnas.org
Infectious Diseases: Since the cellular machinery hijacked by viruses like Ebola and SARS-CoV-2 for entry and replication is dependent on PIKFyve, its inhibitors are being explored as broad-spectrum antiviral agents. nih.govpatsnap.com
Q & A
Q. What controls are essential for PIKFYVE-focused gene editing experiments (e.g., CRISPR/Cas9)?
Q. How to optimize immunofluorescence protocols for PIKFYVE subcellular localization studies?
- Methodological Answer : Fix cells with paraformaldehyde (4%) and permeabilize with 0.1% Triton X-100. Use antibody concentrations 2–5× higher than Western blotting. Validate co-localization with organelle markers (e.g., LAMP1 for lysosomes). Include secondary antibody-only controls to rule out autofluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
